1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene
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Overview
Description
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene is an organic compound with the molecular formula C15H14ClIO It is a derivative of benzene, featuring chloro, ethoxybenzyl, and iodo substituents
Preparation Methods
The synthesis of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzyl chloride and 4-iodoaniline.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Synthetic Route: The 2-ethoxybenzyl chloride is reacted with 4-iodoaniline in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate this compound.
Chemical Reactions Analysis
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation Reactions: The ethoxybenzyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Scientific Research Applications
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers use this compound to study the effects of halogenated benzene derivatives on biological systems. It can be used in the development of new pharmaceuticals.
Medicine: The compound’s potential as a precursor in drug synthesis makes it relevant in medicinal chemistry. It may be used to develop new therapeutic agents.
Industry: In the chemical industry, it serves as a starting material for the production of various fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The chloro and iodo groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The ethoxybenzyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene can be compared with other halogenated benzene derivatives:
1-Chloro-2-(2-ethoxybenzyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity due to the different halogen.
1-Chloro-2-(2-ethoxybenzyl)-4-fluorobenzene: Contains a fluorine atom, which is smaller and more electronegative than iodine, leading to different chemical properties.
1-Chloro-2-(2-ethoxybenzyl)-4-methylbenzene:
Properties
Molecular Formula |
C15H14ClIO |
---|---|
Molecular Weight |
372.63 g/mol |
IUPAC Name |
1-chloro-2-[(2-ethoxyphenyl)methyl]-4-iodobenzene |
InChI |
InChI=1S/C15H14ClIO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(17)7-8-14(12)16/h3-8,10H,2,9H2,1H3 |
InChI Key |
RYYDEFYMXWGLFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
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